

3-oxo-C6-HSL specificity across different bacterial species

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Compound Focus: N-(3-Oxohexanoyl)-L-homoserine lactone

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Quantitative Comparison of 3-oxo-C6-HSL Specificity

The table below summarizes key quantitative parameters for 3-oxo-C6-HSL interaction with LuxR-type receptor proteins from different species, based on experimental data.

Receptor Protein / Bacterial Species	Dissociation Constant (Kd) / Catalytic Efficiency (kcat/Km)	Key Experimental Findings on Specificity	Context / Experimental System
CarR (from <i>Erwinia carotovora</i>) [1]	Kd = 1.8 μ M [1]	Binds 3-oxo-C6-HSL with a stoichiometry of 2 molecules per protein dimer. HSL binding facilitates protein multimerization and DNA binding [1].	In vitro binding assays using purified His6-tagged CarR protein [1].
LuxR ^{ES114} (from <i>Vibrio fischeri</i> ES114) [2]	Model-derived Kd = 14.9 nM [2]	Exhibits higher sensitivity and significantly stronger affinity for 3-oxo-C6-HSL compared to the MJ1 strain variant [2].	In vivo model fitting of luminescence response in engineered <i>V. fischeri</i> (luxI/ainS deficient) [2].

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LuxR ^{MJ1} (from <i>Vibrio fischeri</i> MJ1) [2]	Model-derived Kd = 419 nM [2]	Lower baseline affinity for 3-oxo-C6-HSL. A single T33A mutation is a key change that increases sensitivity [2].	In vivo model fitting of luminescence response in engineered <i>V. fischeri</i> (luxI/ainS deficient) [2].
SsoPox (Lactonase from <i>Sacharrolobus solfataricus</i>) [3]	kcat/Km = 2.35 (±0.25) x 10 ² M ⁻¹ s ⁻¹ (for SsoPox V82I variant) [3]	Engineered lactonase enzyme that degrades 3-oxo-C6-HSL, demonstrating a low catalytic efficiency for this substrate [3].	In vitro kinetic analysis of purified lactonase enzymes against various AHLs [3].
GcL (Lactonase from <i>Parageobacillus caldxylosilyticus</i>) [3]	kcat/Km = 1.64 x 10 ⁴ M ⁻¹ s ⁻¹ [3]	A lactonase with broad substrate specificity and significantly higher degradation activity against 3-oxo-C6-HSL than SsoPox [3].	In vitro kinetic analysis of purified lactonase enzymes against various AHLs [3].

Key Experimental Protocols for Specificity Analysis

The quantitative data in the table above were derived from robust experimental methods. Here are the details of the key protocols cited:

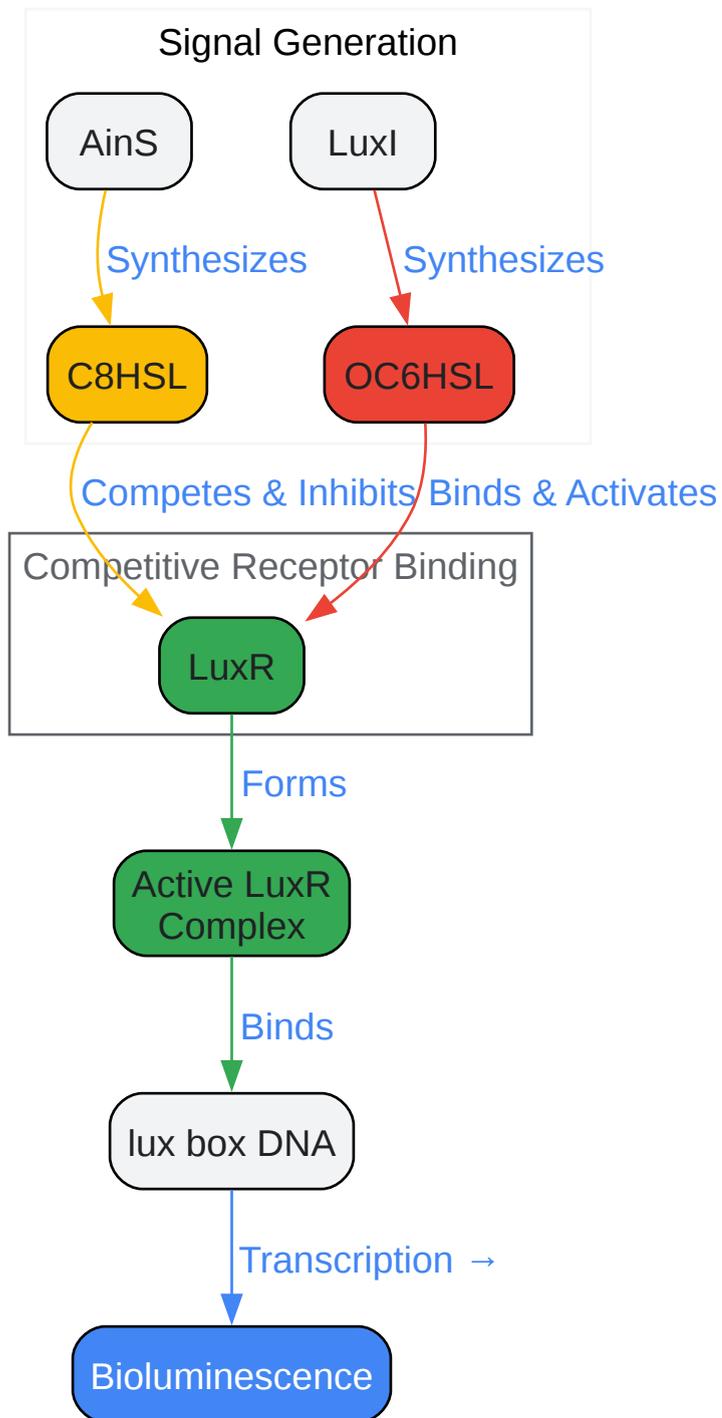
- **Fluorescence Quenching & DNA Binding Assays (for CarR) [1]:**
 - **Protein Purification:** Recombinant His6-tagged CarR was expressed in *E. coli* and purified from both soluble fractions and inclusion bodies, followed by refolding.
 - **Equilibrium Binding:** Binding affinity (Kd) was determined by measuring the quenching of intrinsic protein fluorescence upon titration with increasing concentrations of 3-oxo-C6-HSL.
 - **Functional Validation:** DNA bandshift (electrophoretic mobility shift) assays were used to confirm that ligand binding enabled CarR to form high-order complexes on its target DNA

sequence.

- **In vivo Luminescence Modeling (for LuxR variants) [2]:**
 - **Strain Engineering:** Native *luxI* and *ainS* genes were deleted in *V. fischeri* to prevent endogenous AHL production. Tested *luxR* alleles were inserted back into the chromosome under a constitutive promoter.
 - **Dose-Response Measurement:** Engineered strains were exposed to precise combinations of externally added synthetic 3-oxo-C6-HSL and C8-HSL.
 - **Data Fitting & Parameter Estimation:** Population-average bioluminescence output data was fitted to a **competitive inhibition model** where the two HSLs compete for binding to LuxR, allowing for the estimation of dissociation constants (Kd) and cooperativity.
- **Kinetic Analysis of Quorum Quenching Enzymes [3]:**
 - **Enzyme Production:** Lactonase variants were produced in *E. coli* and purified using methods like immobilized metal affinity chromatography (IMAC).
 - **Activity Measurement:** Catalytic efficiency (kcat/Km) against 3-oxo-C6-HSL and other AHLs was determined using Michaelis-Menten kinetics, typically by monitoring substrate depletion or product formation over time.

Signaling Pathways and Specificity Mechanisms

The specificity of 3-oxo-C6-HSL is determined by its role in bacterial quorum sensing networks. The following diagrams illustrate its function in a classic system and a key experimental workflow.

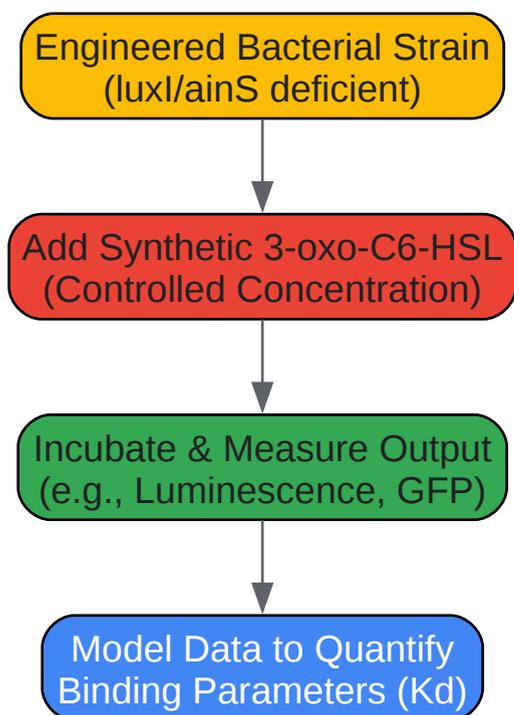


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3-oxo-C6-HSL in *Vibrio fischeri* Quorum Sensing

The diagram above shows the competitive binding mechanism in *Vibrio fischeri*, where 3-oxo-C6-HSL and C8-HSL interact with the LuxR receptor [4] [2]. Specificity is determined by the receptor's binding pocket

affinity, which varies even between closely related strains [2].



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In vivo Specificity Assay Workflow

This workflow illustrates the core steps for quantifying 3-oxo-C6-HSL receptor interactions in vivo, as used in LuxR studies [2]. Eliminating native synthases (*luxI/ainS*) is crucial for precise control over signal molecule concentrations.

Research Implications and Conclusions

The data demonstrates that 3-oxo-C6-HSL specificity is not universal but highly context-dependent:

- **Strain-Specific Affinity:** The same receptor (LuxR) from different strains of the same species (*V. fischeri*) can have **dramatically different binding affinities** for 3-oxo-C6-HSL, differing by an order of magnitude [2]. This highlights the importance of specifying the biological source in experimental design.
- **Functional Specificity in Networks:** In *V. fischeri*, 3-oxo-C6-HSL is not the sole signal. Its functional specificity is shaped by its **competitive interaction with C8-HSL** for the LuxR binding pocket [4] [2]. The output depends on the ratio and concentration of both signals.

- **Exploitation for Quorum Quenching:** Enzymes like lactonases exhibit distinct **substrate specificities and catalytic efficiencies** against 3-oxo-C6-HSL [3]. Engineering these enzymes to improve their activity is a promising strategy for disrupting quorum sensing in pathogenic bacteria.

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